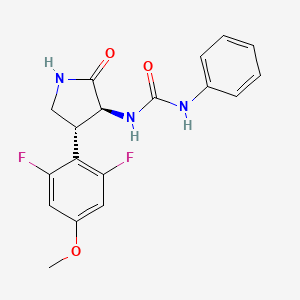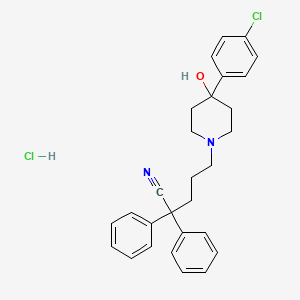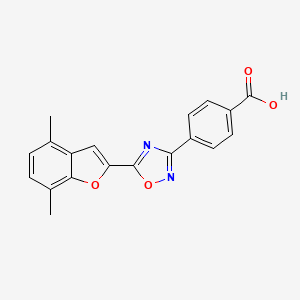
CDK8-IN-I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDK8-IN-I is a potent CDK8 inhibitor.
Applications De Recherche Scientifique
CDK8 in Tumor and Stem Cell Pluripotency
CDK8 is crucial for tumor growth and maintaining tumor dedifferentiation. It has a role in controlling cancer and stem cell function. In vivo loss of CDK8 inhibits tumor growth and promotes differentiation. CDK8's expression correlates with embryonic stem cell pluripotency state, and its loss leads to stem cell differentiation. This is partially mediated by CDK8's regulation of MYC protein and downstream MYC target gene expression, similar in both embryonic stem cells and colon tumor cells. A CDK8-regulated embryonic stem cell MYC target gene signature is associated with poor outcomes in primary human colon cancers, indicating CDK8's role in maintaining undifferentiated states in tumors and embryonic stem cells (Adler et al., 2012).
CDK8's Role in Various Cancers
CDK8 plays a vital role in regulating transcription in cancers, either through association with the Mediator complex or by phosphorylating transcription factors. It acts as a key oncogenic driver in colorectal, breast, and hematological malignancies. CDK8-mediated activation of oncogenic pathways contributes to oncogenesis, but its role can vary in different cancer types. This diversity in biological functions and context-specific roles has spurred interest and controversy in developing CDK8 inhibitors as cancer therapies (Philip et al., 2018).
CDK8 in Regulating Transcription and Cell Cycle
CDK8, part of the Mediator complex, has a significant role in transcription regulation and cell cycle control. It can function as a transcriptional repressor or activator, impacting various transcriptional programs like the p53 network and Wnt/β-catenin pathway. CDK8's diverse roles in gene activation and its impact on cell cycle progression highlight its complexity as a transcriptional regulator (Galbraith et al., 2010).
CDK8 in Osteoclastogenesis and Bone Healing
CDK8/19 inhibitors have been shown to suppress osteoclastogenesis, a process crucial for bone resorption, by downregulating key factors in the process. This makes CDK8/19 inhibitors potential therapeutic agents for diseases involving excessive bone resorption. Additionally, these inhibitors promote osteoblast mineralization and enhance bone regeneration in animal models, indicating a potential role in bone healing and regeneration (Amirhosseini et al., 2019).
CDK8 in Hepatic Carcinogenesis
CDK8 has been implicated in hepatic carcinogenesis, with studies showing that miR-152-3p modulates post-transcriptional repression of CDK8 in liver cancer. This regulation of CDK8 expression by miR-152-3p suggests a potential therapeutic target for treating hepatocellular carcinoma (Yin et al., 2019).
CDK8 in Medulloblastoma
CDK8 plays a critical role in maintaining stemness and tumorigenicity in medulloblastoma stem cells. Its inhibition suppresses stem cell-associated signaling in medulloblastoma cells, indicating its importance in MYC-driven medulloblastoma and presenting a potential therapeutic approach (Wang et al., 2022).
Propriétés
Nom du produit |
CDK8-IN-I |
|---|---|
Formule moléculaire |
C28H26N2O5S |
Poids moléculaire |
502.59 |
Nom IUPAC |
4-(4-Methylnaphthalen-1-yl)-2-((3-morpholinophenyl)sulfonamido)benzoic acid |
InChI |
InChI=1S/C28H26N2O5S/c1-19-9-11-24(25-8-3-2-7-23(19)25)20-10-12-26(28(31)32)27(17-20)29-36(33,34)22-6-4-5-21(18-22)30-13-15-35-16-14-30/h2-12,17-18,29H,13-16H2,1H3,(H,31,32) |
Clé InChI |
QFWAEPBEJCIANQ-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=C(C2=C3C=CC=CC3=C(C)C=C2)C=C1NS(=O)(C4=CC=CC(N5CCOCC5)=C4)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CDK8-IN-I; CDK8INI; CDK8-INI; CDK8IN-I; CDK8 INI |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One](/img/structure/B1192401.png)


![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide](/img/structure/B1192410.png)
![N-[2-(diethylamino)ethyl]-5-[(Z)-[5-(ethenylsulfonylamino)-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1192415.png)

